UV Absorption Red Shift of 27 nm Relative to Triphenylsulfonium Triflate Enables Distinct Exposure-Window Targeting
The λmax of (4-methoxyphenyl)diphenylsulfonium triflate is 260 nm, as reported in Sigma-Aldrich's product specification and confirmed in patent literature . This represents a +27 nm bathochromic shift compared with unsubstituted triphenylsulfonium triflate (λmax 233 nm) and a +23 nm shift relative to (4-methylphenyl)diphenylsulfonium triflate (λmax 237 nm) . The magnitude of the shift is substituent-dependent: the electron-donating methoxy group extends conjugation more than a methyl group (+23 nm) but less than a phenoxy group (λmax 256 nm for the 4-phenoxy analog) . Because the absorbance of TPS-TF at 248 nm—the KrF excimer laser wavelength—is modest, the 260 nm λmax of the methoxy derivative positions it closer to the mercury i-line (365 nm) or broader UV lamp sources used in certain formulation screening and photocuring applications, altering the optical density at the exposure wavelength.
| Evidence Dimension | Wavelength of maximum UV absorbance (λmax) |
|---|---|
| Target Compound Data | 260 nm |
| Comparator Or Baseline | Triphenylsulfonium triflate: 233 nm; (4-Methylphenyl)diphenylsulfonium triflate: 237 nm |
| Quantified Difference | +27 nm vs TPS-TF; +23 nm vs 4-methyl analog |
| Conditions | Solid-state or solution measurement as reported in vendor specifications and patent listing; no common solvent or concentration standard across sources |
Why This Matters
Procurement engineers can use the +27 nm red shift to select the methoxy derivative when the exposure source or resist transparency window requires longer-wavelength absorbance, bypassing the need for sensitizers that complicate formulation.
- [1] US Patent US11173667B2. Precision system for additive fabrication. 2021. Lists TPS-TF λmax 233 nm, (4-Methylphenyl)diphenylsulfonium triflate λmax 237 nm, (4-Methoxyphenyl)diphenylsulfonium triflate λmax 260 nm. View Source
